REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][C:6](N)=[CH:5]2.[FH:13].N1C=CC=CC=1.N([O-])=O.[Na+].C([O-])([O-])=O.[Na+].[Na+]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][C:6]([F:13])=[CH:5]2 |f:1.2,3.4,5.6.7|
|
Name
|
|
Quantity
|
0.71 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=C(N=CC2=CC1)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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F.N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.26 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then warmed to room temperature over 40 minutes
|
Duration
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40 min
|
Type
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ADDITION
|
Details
|
The mixture was poured into an ice bath
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to recover a yellow-purple solid
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in EtOAc
|
Type
|
STIRRING
|
Details
|
water with stirring
|
Type
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EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (3×200 mL)
|
Type
|
WASH
|
Details
|
The EtOAc was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography on silica gel eluting with EtOAc 0-7% in hexanes
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=C(N=CC2=CC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |